2-Amino-1,3,4-thiadiazole
Overview
Description
Aminothiadiazole is a heterocyclic compound containing a thiadiazole ring with an amino group attached.
Mechanism of Action
Target of Action
2-Amino-1,3,4-thiadiazole has been found to have diverse pharmacological activities, including anticancer properties . The primary targets of this compound include topoisomerase II , glutaminase , histone deacetylase , Abl kinase , and the human epidermal growth factor receptor . These targets play crucial roles in cellular processes such as DNA replication, amino acid metabolism, gene expression, signal transduction, and cell growth, respectively .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, it has been suggested that this compound derivatives can inhibit topoisomerase II , an enzyme that plays a key role in DNA replication and transcription. By inhibiting this enzyme, the compound can interfere with DNA synthesis and consequently inhibit the replication of both human tumor and bacterial cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with its targets. For example, by inhibiting topoisomerase II, the compound can disrupt the DNA replication pathway . Similarly, by inhibiting glutaminase, it can affect the glutamine metabolism pathway . The downstream effects of these disruptions can include reduced cell proliferation and induced cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In a clinical phase I–II evaluation of this compound, the compound demonstrated a terminal serum half-life of 2.19 hours . This suggests that the compound is relatively quickly metabolized and excreted.
Result of Action
The result of this compound’s action at the molecular and cellular level is primarily its anticancer effects. In vitro cell-based assays using LoVo and MCF-7 cancer lines have shown that this compound derivatives can inhibit cell viability and proliferation, induce apoptosis, and affect cell cycle progression . These effects can lead to the inhibition of cancer cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its absorption and distribution in the body Additionally, factors such as pH and temperature can influence the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
2-Amino-1,3,4-thiadiazole interacts with various enzymes and proteins. It has been reported to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cells . The compound’s ability to form mesoionic systems associated with discrete regions of positive and negative charges allows it to interact with biological molecules .
Cellular Effects
This compound has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits the conversion of inosine monophosphate (IMP) to guanosine monophosphate . This inhibition is likely related to the compound’s antitumor activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Within 1 hour after administration of the drug, the levels of certain nucleotides were altered in L1210 ascites cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, the compound has demonstrated potent anti-cancer activities with GI50 values in the micromolar range against various cancer cell lines .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine synthesis, specifically in the conversion of IMP to guanosine monophosphate . The compound or its metabolites inhibit this conversion, suggesting that IMP dehydrogenase is a site of action for this compound metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its liposolubility, which allows it to cross cellular membranes
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminothiadiazole can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of hydrazine derivatives with thiocarbonyl compounds .
Industrial Production Methods: Industrial production of aminothiadiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Aminothiadiazole undergoes various chemical reactions, including:
Oxidation: Aminothiadiazole can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of aminothiadiazole can lead to the formation of thiols or other reduced derivatives.
Substitution: Aminothiadiazole can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Aminothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Aminothiadiazole can be compared with other similar compounds, such as aminothiazole and aminotriazole:
Aminothiazole: Contains a thiazole ring with an amino group.
Aminotriazole: Contains a triazole ring with an amino group.
Uniqueness: Aminothiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse reactivity and biological activities .
Properties
IUPAC Name |
1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGLNCXGVWCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26861-87-0 (mono-hydrochloride) | |
Record name | 2-Amino-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50193113 | |
Record name | 2-Amino-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 N HCL 22 (mg/mL), 4.0 N HCL 400 (mg/mL), Water 20 (mg/mL), Ethanol 17 (mg/mL), Chloroform 0.35 (mg/mL), Benzene < 0.05 (mg/mL), Ethyl acetate 0.8 (mg/mL) | |
Record name | AMINOTHIADIAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
4005-51-0 | |
Record name | 1,3,4-Thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4005-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminothiadiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1,3,4-THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L41AOK74P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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